methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine typically involves the reaction of 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivatives with methylamine. One common method includes the activation of the carboxylic acid group to form an acyl imidazole intermediate, which then reacts with methylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzymes like lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation through histone demethylation. By inhibiting this enzyme, the compound can affect gene expression and potentially exhibit anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: A precursor in the synthesis of methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine.
4-allyl-4H-thieno[3,2-b]pyrrole-5-yl derivatives: Similar compounds with different substituents on the thieno[3,2-b]pyrrole core.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
335031-33-9 |
---|---|
Molecular Formula |
C9H12N2S |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
N-methyl-1-(4-methylthieno[3,2-b]pyrrol-5-yl)methanamine |
InChI |
InChI=1S/C9H12N2S/c1-10-6-7-5-9-8(11(7)2)3-4-12-9/h3-5,10H,6H2,1-2H3 |
InChI Key |
FBVGJRQUPRKJPU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(N1C)C=CS2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.